N-[(2,6-Dichloropyridin-4-yl)methyl]-N,N-dimethylamine hydrochloride
Description
Overview and Historical Context
The development of N-[(2,6-Dichloropyridin-4-yl)methyl]-N,N-dimethylamine hydrochloride emerged from the broader exploration of pyridine derivatives in pharmaceutical research. The parent compound 2,6-dichloropyridine has been recognized as an important synthetic intermediate since the mid-20th century, serving as a precursor to various antibiotics including enoxacin, as well as pharmaceutical agents such as anpirtoline and the antifungal liranaftate. The specific modification leading to this compound represents a strategic approach to enhance the biological activity and pharmaceutical utility of dichloropyridine-based compounds.
The synthesis and characterization of this compound reflects the ongoing evolution in medicinal chemistry, where researchers systematically modify known pharmacophores to develop new therapeutic agents. The incorporation of the dimethylamine group through a methylene bridge represents a calculated structural modification designed to optimize the compound's interaction with biological targets while maintaining the favorable characteristics of the dichloropyridine core structure.
Nomenclature and Structural Classification
This compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature conventions. The compound can also be referred to as 1-(2,6-dichloropyridin-4-yl)-N,N-dimethylmethanamine hydrochloride, reflecting its structural composition. Alternative nomenclature includes [(2,6-dichloropyridin-4-yl)methyl]dimethylamine hydrochloride, which emphasizes the dimethylamine functionality attached to the pyridine ring system.
The structural classification of this compound places it within several important chemical categories. Primarily, it belongs to the class of pyridine derivatives, specifically those containing halogen substituents. The presence of two chlorine atoms at the 2 and 6 positions of the pyridine ring classifies it as a dichloropyridine derivative. Additionally, the dimethylamine component categorizes it as a tertiary amine, while the hydrochloride salt form places it among pharmaceutical salts commonly used to enhance compound stability and solubility characteristics.
Chemical Identity and Registry Information
The chemical identity of this compound is definitively established through multiple registry systems and analytical identifiers. The compound is registered under Chemical Abstracts Service registry number 849060-72-6, providing a unique identifier for database searches and regulatory purposes.
Table 1: Chemical Identity Parameters
| Parameter | Value |
|---|---|
| Chemical Abstracts Service Number | 849060-72-6 |
| Molecular Formula | C₈H₁₁Cl₃N₂ |
| Molecular Weight | 241.55 g/mol |
| Simplified Molecular-Input Line-Entry System | CN(CC1=CC(Cl)=NC(Cl)=C1)C.[H]Cl |
| International Chemical Identifier Key | ZSZRVQJCIWLSMR-UHFFFAOYSA-N |
The molecular structure consists of a pyridine ring bearing chlorine substituents at positions 2 and 6, with a methylene bridge connecting to a dimethylamine group. The hydrochloride salt formation results from the protonation of the tertiary amine nitrogen, creating a stable crystalline form suitable for research applications.
Position within Pyridine Derivatives Classification
This compound occupies a distinctive position within the broader classification of pyridine derivatives. Pyridine, as a fundamental heterocyclic aromatic compound with the molecular formula C₅H₅N, serves as the structural foundation for numerous pharmaceutical and agricultural compounds. The systematic modification of pyridine through halogenation and subsequent functionalization represents a well-established approach in medicinal chemistry.
Within the pyridine derivative family, dichloropyridines constitute an important subclass. The 2,6-dichloropyridine core structure provides unique reactivity patterns due to the electron-withdrawing effects of the chlorine substituents, which activate the pyridine ring toward nucleophilic substitution reactions. This reactivity profile makes such compounds valuable synthetic intermediates and pharmaceutical building blocks.
The compound falls specifically within the category of pyridine-containing heterocycles that exhibit pharmaceutical activity. Research has demonstrated that pyridine derivatives display diverse biological activities including antimicrobial, antiviral, antioxidant, anti-diabetic, anti-cancer, anti-malarial, analgesic, and anti-inflammatory properties. The structural features of this compound position it as a potential candidate for antiviral research applications.
Significance in Chemical Research and Development
The significance of this compound in chemical research and development stems from its unique structural characteristics and demonstrated biological activity potential. The compound serves primarily as a pharmaceutical intermediate, indicating its role in the synthesis of more complex therapeutic agents. This classification reflects the compound's utility as a building block in drug discovery and development processes.
Research applications of this compound span multiple areas of investigation. In medicinal chemistry, it has been employed in studies related to enzyme inhibition and protein interactions, with its ability to bind selectively to specific enzymes making it a valuable tool for investigating biochemical pathways and mechanisms. The compound's structural features enable it to participate in various chemical reactions, including nucleophilic substitutions and oxidation-reduction processes, which contribute to its versatility in synthetic chemistry applications.
Table 2: Research Application Areas
| Application Area | Research Focus | Potential Impact |
|---|---|---|
| Medicinal Chemistry | Enzyme inhibition studies | Drug development |
| Pharmaceutical Synthesis | Intermediate for complex molecules | Therapeutic agent development |
| Biochemical Research | Protein interaction studies | Mechanistic understanding |
| Antiviral Research | Viral replication inhibition | Antiviral drug discovery |
The compound's potential in antiviral research represents a particularly significant area of development. Studies suggest that pyridine derivatives, including those with structural similarities to this compound, may inhibit viral replication mechanisms through interaction with specific viral proteins or enzymes involved in the replication process. This positions the compound as a candidate for further investigation in antiviral drug development, particularly given the ongoing need for new therapeutic agents to address emerging viral threats and drug resistance issues.
The synthetic accessibility and structural modularity of this compound also contribute to its research significance. The dichloropyridine core provides multiple sites for further chemical modification, allowing researchers to develop structure-activity relationships and optimize biological activity through systematic structural changes. This characteristic makes it an attractive starting point for lead compound optimization in pharmaceutical research programs.
Properties
IUPAC Name |
1-(2,6-dichloropyridin-4-yl)-N,N-dimethylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2N2.ClH/c1-12(2)5-6-3-7(9)11-8(10)4-6;/h3-4H,5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZRVQJCIWLSMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=NC(=C1)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,6-Dichloropyridin-4-yl)methyl]-N,N-dimethylamine hydrochloride typically involves the reaction of 2,6-dichloropyridine with N,N-dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
N-[(2,6-Dichloropyridin-4-yl)methyl]-N,N-dimethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxides, while substitution reactions produce various substituted derivatives of the original compound .
Scientific Research Applications
Chemistry
N-[(2,6-Dichloropyridin-4-yl)methyl]-N,N-dimethylamine hydrochloride serves as a crucial intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with desired properties.
Biology
In biological research, this compound has been employed in studies related to enzyme inhibition and protein interactions. Its ability to bind selectively to specific enzymes makes it a valuable tool for investigating biochemical pathways and mechanisms .
Case Study: Acetylcholinesterase Inhibition
Research has indicated that derivatives of this compound exhibit inhibitory effects on acetylcholinesterase, an enzyme critical for neurotransmission. This property suggests potential applications in neuropharmacology, particularly for conditions like Alzheimer's disease where cholinergic signaling is disrupted .
Medicine
The compound is under investigation for its therapeutic potential. It has shown promise as a precursor in drug development, particularly in creating compounds aimed at treating neurodegenerative diseases due to its biological activity.
Case Study: Drug Development
A study highlighted the optimization of allosteric inhibitors derived from similar structures that target mutant enzymes involved in cancer progression. This indicates that this compound could be pivotal in developing targeted therapies .
Industrial Applications
In industry, this compound is utilized in the production of specialty chemicals and materials. Its reactivity allows for the development of various chemical products that are essential in manufacturing processes.
Mechanism of Action
The mechanism of action of N-[(2,6-Dichloropyridin-4-yl)methyl]-N,N-dimethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways and physiological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with Sibutramine-related hydrochlorides and other dimethylamine derivatives, focusing on structural features, chromatographic behavior, and inferred properties.
Structural Comparisons
| Compound Name | Core Structure | Substituents | Molecular Formula | Key Differences |
|---|---|---|---|---|
| Target Compound : N-[(2,6-Dichloropyridin-4-yl)methyl]-N,N-dimethylamine hydrochloride | Pyridine ring | - Cl at 2,6 positions - CH2 linker to dimethylamine |
C9H11Cl2N2·HCl | Heteroaromatic pyridine core; two Cl atoms meta to each other. |
| Sibutramine Related Compound A (USP Standard) |
Phenyl-cyclobutyl | - Cl at 2-position (phenyl) - 3-methylbutyl chain |
C18H26ClN·HCl | Aromatic phenyl ring fused to cyclobutyl; longer alkyl chain. |
| Sibutramine Related Compound B (USP Standard) |
Phenyl-cyclobutyl | - Cl at 3-position (phenyl) - 3-methylbutyl chain |
C18H26ClN·HCl | Chlorine position differs (meta vs. ortho on phenyl). |
| Sibutramine Related Compound C (USP Standard) |
Phenyl-cyclobutyl | - Cl at 4-position (phenyl) - Pentyl chain |
C20H28ClN·HCl | Para-chlorine on phenyl; longer pentyl chain. |
Key Observations :
- Aromatic vs. Heteroaromatic Cores : The target compound’s pyridine ring introduces a nitrogen atom, increasing polarity compared to phenyl-based analogs .
- Linker and Chain Variations : The methylene linker in the target compound provides shorter connectivity than the cyclobutyl-alkyl chains in Sibutramine analogs, likely reducing lipophilicity .
Chromatographic Behavior
Data from Pharmacopeial Forum (Table 1, ) highlights how structural variations influence chromatographic retention times (RRT):
| Compound | Approximate RRT (%) | Notes |
|---|---|---|
| Sibutramine Related Compound A | 0.73 | Ortho-chlorophenyl substituent. |
| Sibutramine Related Compound B | 0.83 | Meta-chlorophenyl substituent. |
| Sibutramine Related Compound C | 1.14 | Para-chlorophenyl substituent. |
The target compound’s dichloropyridinyl group is expected to exhibit distinct RRT due to its heteroaromatic core and dual Cl substituents. Pyridine’s higher polarity compared to phenyl may result in earlier elution under reversed-phase conditions, though specific data are unavailable in the evidence .
Physicochemical and Stability Considerations
- Solubility: The hydrochloride salt form enhances water solubility, similar to Sibutramine analogs. However, the pyridine ring may reduce solubility in nonpolar solvents relative to phenyl-based compounds.
- Hygroscopicity : Sibutramine hydrochloride has strict water content limits (4.5–6.0%), suggesting similar handling requirements for the target compound to prevent hydration/degradation .
- Stability: Dichloro substitution on pyridine may confer resistance to electrophilic attacks compared to mono-chlorinated phenyl derivatives.
Biological Activity
N-[(2,6-Dichloropyridin-4-yl)methyl]-N,N-dimethylamine hydrochloride is a chemical compound that has garnered attention in scientific research due to its unique structural properties and potential biological activities. This compound is characterized by the presence of a dichloropyridine moiety, which contributes significantly to its reactivity and biological interactions.
- Molecular Formula : C₈H₁₁Cl₂N₂
- Molecular Weight : Approximately 202.09 g/mol
- CAS Number : 849060-72-6
- Structure : The compound features a pyridine ring substituted with chlorine atoms and a dimethylamine group, making it a resonance-stabilized structure .
Biological Activity
Research indicates that this compound exhibits several biological activities, particularly in the fields of antiviral research and enzyme inhibition.
Antiviral Properties
Preliminary studies suggest that this compound may inhibit viral replication mechanisms. Its interaction with specific viral proteins or enzymes involved in the replication process positions it as a candidate for further investigation in antiviral drug development .
Table 1: Summary of Antiviral Activity Studies
Enzyme Inhibition
The compound has also been studied for its potential to inhibit various enzymes. The mechanism often involves binding to the active site of enzymes, thus modulating their activity. This inhibition can lead to significant changes in biochemical pathways, making it a valuable tool for studying enzyme function and regulation.
The biological activity of this compound is largely attributed to its ability to interact with molecular targets such as enzymes and receptors. The dimethylamine group enhances its nucleophilicity, allowing it to participate in various chemical reactions including:
- Nucleophilic Substitution : The chlorine atoms can be replaced by other nucleophiles.
- Oxidation and Reduction Reactions : These reactions can lead to the formation of different derivatives that may exhibit varied biological activities.
Case Studies
Several case studies have highlighted the compound's effectiveness in specific applications:
- Influenza Virus Study : A study demonstrated that treatment with this compound resulted in a marked decrease in viral titers in infected cell cultures, suggesting its potential as an antiviral agent.
- Enzyme Inhibition Assays : In vitro assays revealed that the compound effectively inhibited certain proteases involved in viral replication, underscoring its role as a lead compound for drug development .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing N-[(2,6-Dichloropyridin-4-yl)methyl]-N,N-dimethylamine hydrochloride, and how can they be addressed methodologically?
- Answer: Synthesis often involves nucleophilic substitution at the pyridinylmethyl position. Challenges include regioselectivity and byproduct formation due to competing reactions. Evidence from analogous compounds (e.g., N,N-dimethyl MDA synthesis) shows that secondary amines like N,N-dimethylamine HCl react efficiently, while bulkier amines (e.g., diethylamine HCl) fail, likely due to steric hindrance . Optimize by using controlled stoichiometry, inert atmospheres, and catalysts like Raney Ni under hydrogenation conditions (55 psi H₂, 95% EtOH) .
Q. How can the purity of this compound be assessed using chromatographic techniques?
- Answer: Gas chromatography (GC) with flame-ionization detection is effective. Use a 0.5-mm × 15-m column coated with phase G5, nitrogen carrier gas (7.5 mL/min), and a temperature gradient (100°C to 215°C). Relative retention times (RRTs) for impurities should be compared against standards (e.g., RRT = 0.42 for N-[1-(4-chlorophenyl)cyclobutyl-methyl]-N,N-dimethylamine HCl) . Normalize peak areas, disregarding peaks <0.05% .
Q. What structural features influence the compound’s stability and solubility?
- Answer: The dichloropyridinyl group enhances electrophilicity but reduces solubility in polar solvents. Hydrochloride salt formation improves water solubility (e.g., similar compounds like Amitriptyline HCl are freely soluble in water and ethanol) . Hygroscopicity, noted in N,N-dimethyl-p-phenylenediamine dihydrochloride, suggests storage in desiccated environments .
Advanced Research Questions
Q. How do substituents on the pyridine ring affect reactivity in cross-coupling or functionalization reactions?
- Answer: The 2,6-dichloro substitution creates steric and electronic constraints. Chlorine atoms act as directing groups, favoring electrophilic substitution at the 4-position. Computational modeling (e.g., DFT) can predict reactivity, while experimental validation via X-ray crystallography (e.g., planar C7-Cl1-phenyl arrangement in related structures) confirms spatial interactions .
Q. What intermolecular forces govern the crystal packing of this compound, and how do they impact its physicochemical properties?
- Answer: Hydrogen bonding and π-π stacking dominate. In analogous structures, N-H···Cl hydrogen bonds (3.09 Å, ∠N-H-Cl = 161.9°) and water-mediated O-H···Cl interactions (3.20–3.21 Å) drive 1D chain assembly . These interactions affect melting points and dissolution kinetics. Use single-crystal X-ray diffraction (e.g., orthogonal Pbcn space group, Z = 8) to map packing .
Q. Why do certain secondary amines fail in synthesizing derivatives of this compound, and how can this be resolved?
- Answer: Steric hindrance and electronic effects limit reactivity. For example, N,N-diethylamine HCl fails to form analogs due to increased bulk, whereas N,N-dimethylamine HCl succeeds . Resolve by using smaller amines, adjusting reaction conditions (e.g., lower temperature for kinetic control), or employing protective groups for selective functionalization.
Methodological Considerations Table
| Aspect | Technique | Key Parameters | Reference |
|---|---|---|---|
| Synthesis Optimization | Catalytic hydrogenation | Raney Ni, 55 psi H₂, 95% EtOH, RT | |
| Purity Analysis | Gas chromatography | Phase G5 column, N₂ flow 7.5 mL/min, RRT comparison | |
| Structural Analysis | X-ray crystallography | Space group Pbcn, a = 13.442 Å, Z = 8 | |
| Solubility Testing | Titration in polar solvents | Water, ethanol (95%), acetic acid |
Key Research Gaps
- Mechanistic Insights: Limited data on the compound’s enzyme inhibition profiles (e.g., kinase or receptor targets). Use high-throughput screening or molecular docking studies.
- Thermal Stability: Thermogravimetric analysis (TGA) under varying humidity conditions is needed, given hygroscopic trends in related hydrochlorides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
